molecular formula C29H25ClN4O4S B11662233 3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide

3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide

Cat. No.: B11662233
M. Wt: 561.1 g/mol
InChI Key: SYPWTAJPZAQMOU-UZWMFBFFSA-N
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Description

3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a chloro group, a sulfonamide group, and a formamido group

Preparation Methods

The synthesis of 3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE involves several steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the chloro group and the sulfonamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired functional groups are correctly positioned on the molecule.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE can be compared with similar compounds such as:

    3-CHLORO-N-METHYL-N-PHENYLBENZAMIDE: Similar structure but lacks the sulfonamide and formamido groups.

    4-CHLORO-N-METHYLBENZENESULFONAMIDE: Contains the sulfonamide group but lacks the complex benzamide structure.

    N-FORMYL-N-METHYLBENZENESULFONAMIDE: Contains the formamido and sulfonamide groups but lacks the chloro group and benzamide structure.

The uniqueness of 3-CHLORO-N-{3-[(1E)-1-({[4-(N-METHYLBENZENESULFONAMIDO)PHENYL]FORMAMIDO}IMINO)ETHYL]PHENYL}BENZAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C29H25ClN4O4S

Molecular Weight

561.1 g/mol

IUPAC Name

N-[3-[(E)-N-[[4-[benzenesulfonyl(methyl)amino]benzoyl]amino]-C-methylcarbonimidoyl]phenyl]-3-chlorobenzamide

InChI

InChI=1S/C29H25ClN4O4S/c1-20(22-8-7-11-25(19-22)31-28(35)23-9-6-10-24(30)18-23)32-33-29(36)21-14-16-26(17-15-21)34(2)39(37,38)27-12-4-3-5-13-27/h3-19H,1-2H3,(H,31,35)(H,33,36)/b32-20+

InChI Key

SYPWTAJPZAQMOU-UZWMFBFFSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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